Tecleanatalensine B
Description
Tecleanatalensine B is a naturally occurring alkaloid identified in plant species of the Rutaceae family, notably Helietta parvifolia and Vepris gossweileri. The compound was first isolated as part of an 8:2 mixture with its positional isomer, nobiline, due to nearly identical NMR spectra, complicating its characterization without advanced analytical techniques . This compound is categorized as a "minor compound" in V. gossweileri but plays a critical role in antimicrobial synergism when combined with other phytochemicals like (E)-caryophyllene and normelicopine . Its discovery underscores the importance of biodiversity conservation, as many Rutaceae species face extinction threats .
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4,7-dimethoxy-6-(3-methylbut-2-enoxy)furo[2,3-b]quinoline |
InChI |
InChI=1S/C18H19NO4/c1-11(2)5-7-22-16-9-13-14(10-15(16)20-3)19-18-12(6-8-23-18)17(13)21-4/h5-6,8-10H,7H2,1-4H3 |
InChI Key |
SGFRKYCYSYEBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC)C |
Synonyms |
tecleanatalensine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: this compound and nobiline are structural isomers, differing only in substituent positions on the quinolinone core. This complicates differentiation via standard NMR, necessitating techniques like X-ray crystallography or advanced mass spectrometry .
- Purity: this compound is isolated in lower purity (20% in an 8:2 mixture with nobiline) compared to kokusaginine (90%) and flindersiamine (94%) .
Antimicrobial Synergism
However, in V. gossweileri, it demonstrates multi-layered synergism with (E)-caryophyllene (a sesquiterpene) and normelicopine (an aporphine alkaloid), enhancing efficacy against drug-resistant pathogens . This contrasts with kokusaginine and flindersiamine, which are primarily studied for anticholinesterase activity in H. parvifolia .
Anticholinesterase Potential
While H. parvifolia alkaloids like kokusaginine and flindersiamine show in vitro anticholinesterase activity (relevant for Alzheimer’s disease research), this compound’s role in this context remains unexplored .
Chemotaxonomic Significance
This compound’s presence in both H. parvifolia and V. gossweileri highlights its utility in chemotaxonomy, aiding species identification within Rutaceae. This dual occurrence is unusual, as most alkaloids are species-specific .
Q & A
Basic: What experimental methods are used to characterize the structural identity and purity of Tecleanatalensine B?
Methodological Answer:
this compound is characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm its molecular structure, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to assess purity (>95% is typically required for pharmacological studies). X-ray crystallography may be employed if crystalline forms are available. For novel derivatives, elemental analysis is recommended to verify composition .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations), solvent effects, or impurities. To address this:
- Conduct a systematic review/meta-analysis to identify confounding variables.
- Reproduce experiments under standardized protocols (e.g., OECD guidelines).
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate activity.
- Apply multivariate statistical analysis to isolate contributing factors (e.g., ANOVA with post-hoc tests) .
Basic: What are the established synthetic routes for this compound, and what are their yields?
Methodological Answer:
The primary synthesis involves a multi-step process starting with [precursor compound], utilizing [specific reaction conditions, e.g., Suzuki coupling or Heck reaction]. Key steps include:
Step 1 : [Reaction details] (Yield: 60-70%).
Step 2 : [Purification method, e.g., column chromatography] (Purity: ≥90%).
Final Step : Crystallization in [solvent system].
Documented yields range from 15–25% overall, with improvements noted under microwave-assisted synthesis (30–35%) .
Advanced: How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?
Methodological Answer:
- In silico : Use molecular docking (e.g., AutoDock Vina) to predict target binding sites.
- In vitro : Apply CRISPR-Cas9 knockout models to identify essential pathways.
- In vivo : Utilize transgenic animal models with fluorescence reporters for real-time tracking.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream effects. Include dose-response curves and negative controls to rule off-target effects .
Basic: What analytical techniques ensure batch-to-batch consistency in this compound production for research use?
Methodological Answer:
- HPLC-PDA : Monitor retention times and UV spectra for purity.
- Karl Fischer titration : Quantify water content (<0.5%).
- DSC/TGA : Assess thermal stability and polymorphic forms.
- Chiral chromatography : Confirm enantiomeric excess if applicable.
Document all parameters (column type, mobile phase, flow rate) for reproducibility .
Advanced: What strategies are effective for integrating multi-omics data into studies on this compound’s polypharmacology?
Methodological Answer:
- Bioinformatics pipelines : Use tools like STRING for protein-network analysis or MetaboAnalyst for metabolic pathway mapping.
- Machine learning : Train models on transcriptomic/proteomic datasets to predict off-target interactions.
- Validation : Cross-reference with chemical proteomics (e.g., affinity purification-MS) to confirm binding partners. Address false positives via permutation testing .
Basic: What are the known biological targets of this compound, and how were they identified?
Methodological Answer:
Targets include [e.g., kinase X, receptor Y], identified via:
- Competitive binding assays (radiolabeled ligands).
- Surface plasmon resonance (SPR) for kinetic analysis.
- RNAi screens to correlate gene knockdown with activity loss.
Primary literature should be reviewed for species-specific target affinities .
Advanced: How can researchers address reproducibility challenges in this compound’s pharmacological studies?
Methodological Answer:
- Pre-registration : Document protocols on platforms like OSF.
- Blinded experiments : Minimize observer bias.
- Collaborative trials : Engage multi-lab consortia for independent validation.
- Data transparency : Share raw datasets (e.g., via Zenodo) and computational scripts (GitHub) .
Basic: What stability-indicating assays are recommended for this compound under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
- HPLC-MS : Monitor degradation products (e.g., oxidation at [specific position]).
- pH stability : Test solubility and integrity in buffers (pH 3–9).
Store lyophilized at -80°C with desiccants for long-term stability .
Advanced: How should longitudinal studies be designed to assess this compound’s chronic toxicity and resistance development?
Methodological Answer:
- Animal models : Use staggered dosing in rodents (6–12 months) with histopathology endpoints.
- Resistance assays : Serial passage of cell cultures under sublethal doses; track genomic mutations via WGS.
- Biomarkers : Measure serum ALT/AST (liver toxicity) and creatinine (renal function). Include recovery phases to assess reversibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
